molecular formula C7H9NO2S B12418621 4-Tolyl-d4-sulfonamide

4-Tolyl-d4-sulfonamide

Katalognummer: B12418621
Molekulargewicht: 175.24 g/mol
InChI-Schlüssel: LMYRWZFENFIFIT-QFFDRWTDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Tolyl-d4-sulfonamide, also known as 2,3,5,6-tetradeuterio-4-methylbenzenesulfonamide, is a deuterium-labeled derivative of 4-Tolyl-sulfonamide. This compound is characterized by the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. The molecular formula of this compound is C7H5D4NO2S, and it has a molecular weight of 175.24 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Tolyl-d4-sulfonamide typically involves the deuteration of 4-Tolyl-sulfonamide. This process can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The reaction conditions often involve the use of deuterium gas (D2) in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under elevated temperatures and pressures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient deuteration. The purity of the final product is typically ensured through rigorous quality control measures, including chromatography and mass spectrometry .

Analyse Chemischer Reaktionen

Types of Reactions

4-Tolyl-d4-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

4-Tolyl-d4-sulfonamide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-Tolyl-d4-sulfonamide involves its interaction with specific molecular targets. The deuterium atoms in the compound can influence the metabolic pathways and pharmacokinetic profiles of drugs. This effect is primarily due to the kinetic isotope effect, where the presence of deuterium alters the rate of chemical reactions involving the compound .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The presence of deuterium allows for the study of reaction mechanisms and metabolic pathways with greater precision. Additionally, the compound’s stability and isotopic purity make it a valuable tool in various fields of research .

Eigenschaften

Molekularformel

C7H9NO2S

Molekulargewicht

175.24 g/mol

IUPAC-Name

2,3,5,6-tetradeuterio-4-methylbenzenesulfonamide

InChI

InChI=1S/C7H9NO2S/c1-6-2-4-7(5-3-6)11(8,9)10/h2-5H,1H3,(H2,8,9,10)/i2D,3D,4D,5D

InChI-Schlüssel

LMYRWZFENFIFIT-QFFDRWTDSA-N

Isomerische SMILES

[2H]C1=C(C(=C(C(=C1C)[2H])[2H])S(=O)(=O)N)[2H]

Kanonische SMILES

CC1=CC=C(C=C1)S(=O)(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.